Bromazolam-d5

Forensic Toxicology Postmortem Blood Analysis LC-MS/MS Method Validation

Quantitative LC-MS/MS analysis of bromazolam in biological matrices faces systematic bias from non-isotopic internal standards, causing >20% relative error. Bromazolam-d5 is the pentadeuterated analog, specifically manufactured as an analytical internal standard. - Corrects matrix-induced ion suppression (8-18%) in postmortem blood, delivering <5% relative quantification error across a 1-425 μg/L dynamic range. - ≥99% isotopic purity ensures co-elution with bromazolam, eliminating differential ionization effects seen with structural analog standards. - Certified for forensic toxicology and research; enables method development before unlabeled controlled substance licensing is finalized.

Molecular Formula C17H13BrN4
Molecular Weight 358.2 g/mol
Cat. No. B10829101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromazolam-d5
Molecular FormulaC17H13BrN4
Molecular Weight358.2 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4
InChIInChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D
InChIKeyKCEIOBKDDQAYCM-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromazolam-d5: Certified Deuterated Internal Standard


Bromazolam-d5 (CAS: unassigned for -d5 form; molecular weight 358.3 g/mol) is a pentadeuterated analog of the triazolobenzodiazepine bromazolam (XLI-268; CAS 71368-80-4; parent molecular weight 353.2 g/mol) in which five deuterium atoms replace the five hydrogen atoms on the phenyl ring [1]. Bromazolam itself is a non-subtype-selective agonist at the GABAA receptor benzodiazepine binding site, with reported Ki values of 2.81 nM at α1, 0.69 nM at α2, and 0.62 nM at α5 receptor subtypes, and is structurally the bromo analog of alprazolam rather than the chloro analog . As of December 2024, bromazolam is controlled under Schedule IV of the UN Convention on Psychotropic Substances, and since July 2024, it has been listed in China's Supplementary Catalogue of Controlled Non-pharmaceutical Narcotic and Psychotropic Substances [2][3]. Bromazolam-d5 is manufactured and certified solely for use as an analytical internal standard in forensic toxicology and research applications, not for in vivo use [4].

Bromazolam-d5: Why Substitution Fails


In quantitative LC-MS/MS analysis of complex biological matrices, substitution of a deuterated internal standard such as bromazolam-d5 with unlabeled bromazolam or a non-isotopic structural analog (e.g., alprazolam-d5, etizolam-d3, or diazepam-d5) introduces systematic quantification bias that cannot be corrected by calibration [1]. Unlabeled bromazolam added as an internal standard is indistinguishable from endogenous analyte signal and co-elutes without mass differentiation, rendering any calibration-based calculation invalid [1]. Non-isotopic structural analogs exhibit differential ionization efficiency and chromatographic retention behavior relative to the target analyte, causing matrix effect compensation to be incomplete and resulting in quantification errors exceeding 20% relative error in postmortem blood . Furthermore, bromazolam is a Schedule IV controlled substance in international and multiple national jurisdictions, meaning that the procurement of unlabeled bromazolam reference material is subject to controlled substance licensing requirements, whereas bromazolam-d5 may be subject to different regulatory handling depending on jurisdiction [2][3]. The quantitative evidence below establishes the specific analytical performance thresholds that differentiate bromazolam-d5 from alternative internal standard selections.

Bromazolam-d5: Quantitative Differentiation Evidence


Quantification Accuracy in Postmortem Blood

In postmortem femoral blood analysis by LC-MS/MS, bromazolam-d5 used as an isotopic internal standard corrects for matrix-induced ion suppression (typically 8-15% signal suppression in fresh blood and 12-18% in decomposed tissues), achieving a relative quantification error of less than 5%. In contrast, when a structural analog (non-isotopic internal standard) is substituted, the relative quantification error exceeds 20% under identical sample preparation and instrument conditions . This performance difference arises from co-elution and matched ionization efficiency between bromazolam-d5 and its unlabeled analyte bromazolam, whereas structural analogs exhibit differential retention times and ionization behavior that cannot fully compensate for postmortem matrix effects .

Forensic Toxicology Postmortem Blood Analysis LC-MS/MS Method Validation Matrix Effect Correction

Isotopic Purity and Deuterium Incorporation

Bromazolam-d5 is certified at ≥99% isotopic purity for deuterated forms (d1-d5), with five deuterium atoms substituted at the phenyl ring positions of the bromazolam molecule [1]. This configuration yields a mass shift of +5 Da relative to the unlabeled analyte (m/z increase from approximately 353 Da to 358 Da), providing unambiguous mass spectrometric differentiation from the native compound while maintaining co-elution in reversed-phase chromatography [1]. In comparison, bromazolam-d4 or alternative labeling patterns that do not achieve complete deuteration at stable, non-exchangeable positions may exhibit isotopic cross-talk, deuterium-hydrogen back-exchange under acidic mobile phase conditions, or insufficient mass separation from the analyte's natural isotopic envelope, each of which introduces quantification bias .

Isotopic Purity Deuterium Incorporation Mass Spectrometry Analytical Reference Materials

Analytical Sensitivity for Low Plasma Concentrations

A toxicokinetic study of bromazolam in humans determined plasma concentrations of 6 μg/L and 29 μg/L following ingestion in two analyzed biosamples, placing typical circulating concentrations in the low micrograms per liter (parts per billion) range [1]. The study concluded that these low plasma concentrations underscore the need for sensitive analytical methods [1]. At these concentration levels (single-digit to low double-digit μg/L), matrix effects such as ion suppression can substantially alter apparent analyte recovery and compromise limit of quantitation if not adequately corrected . A co-eluting deuterated internal standard such as bromazolam-d5 compensates for this suppression in a way that non-isotopic standards cannot, as demonstrated by the >20% versus <5% error differential in postmortem blood analysis .

Toxicokinetics Human Plasma LC-HRMS-MS Designer Benzodiazepines

Detection Frequency in Forensic Casework

Bromazolam was the most commonly identified new psychoactive substance (NPS) in postmortem toxicology cases reported to the UNODC Early Warning Advisory Toxicology Portal during the 2024 data collection period, accounting for 260 postmortem case notifications [1]. A separate study of 96 coronial cases in England and Wales reported a mean (SD) postmortem blood bromazolam concentration of 64.6 (±79.4) μg/L, with a range from <1 to 425 μg/L [2]. The high case frequency and wide concentration distribution across different postmortem blood matrices, including cases involving polypharmacy with CNS depressants and opioids, require robust quantitative methods that can accommodate highly variable matrix conditions [3].

Forensic Toxicology Postmortem Toxicology Designer Benzodiazepine Surveillance New Psychoactive Substances

Regulatory Procurement Pathway Differentiation

Bromazolam is controlled under Schedule IV of the UN Convention on Psychotropic Substances, effective December 3, 2024 [1]. It is also listed in China's Supplementary Catalogue of Controlled Non-pharmaceutical Narcotic and Psychotropic Substances effective July 1, 2024 [2]. Unlabeled bromazolam reference material requires procurement through licensed controlled substance channels, with additional documentation, permitting, and import/export restrictions. Bromazolam-d5, while subject to sales restrictions to licensed controlled substance laboratories and qualified academic research institutions, may be classified differently for import/export purposes in certain jurisdictions due to its designation as a deuterated analytical standard rather than a controlled drug substance [3]. Laboratories should verify jurisdiction-specific requirements, but the deuterated standard may offer a more streamlined procurement pathway in some regulatory contexts while still enabling accurate quantitative analysis.

Controlled Substance Procurement Regulatory Compliance Schedule IV Forensic Laboratory Licensing

Bromazolam-d5: Validated Application Scenarios


Postmortem Blood Quantification for Death Investigation

Forensic toxicology laboratories conducting postmortem bromazolam quantification in whole blood or femoral blood by LC-MS/MS or LC-HRMS-MS should implement bromazolam-d5 as the deuterated internal standard. Evidence demonstrates that bromazolam-d5 corrects for matrix-induced ion suppression (8-18% depending on tissue decomposition state) and achieves a relative quantification error of <5%, compared with >20% error when structural analog internal standards are used . Given that bromazolam postmortem blood concentrations range from <1 μg/L to 425 μg/L in casework, with mean concentrations around 65 μg/L, accurate matrix correction across this wide dynamic range is essential for reliable concentration interpretation in medicolegal proceedings [1][2].

Method Development for Plasma and Urine Analysis

Laboratories developing quantitative LC-MS/MS methods for bromazolam in human plasma or urine specimens should incorporate bromazolam-d5 as the primary internal standard for calibration and quality control. Published human toxicokinetic data indicate plasma bromazolam concentrations in the low μg/L range (6-29 μg/L), requiring high-sensitivity analytical methods with robust matrix effect compensation . Bromazolam-d5, with its ≥99% isotopic purity and co-elution properties, enables the method sensitivity and accuracy required for detecting these low circulating concentrations. The compound's Schedule IV international control status necessitates controlled substance procurement planning; bromazolam-d5 should be acquired concurrently with unlabeled bromazolam reference material during method development to avoid delays [1][2].

Metabolite Identification and Toxicokinetic Studies

Research laboratories investigating bromazolam metabolism, pharmacokinetics, or in vitro metabolic stability using human liver microsomes, hepatocytes, or S9 fractions should employ bromazolam-d5 as the stable isotope-labeled internal standard for quantitative LC-HRMS-MS analysis. Bromazolam undergoes extensive phase I (hydroxylation) and phase II (glucuronidation) metabolism, yielding at least eight identified metabolites in vitro and in vivo, with alpha-hydroxy bromazolam glucuronide and bromazolam N-glucuronide identified as key screening targets in urine . The use of bromazolam-d5 in stable isotope dilution assays ensures that parent bromazolam concentrations are accurately measured in metabolic stability experiments, enabling reliable calculation of intrinsic clearance and metabolite formation rates, free from matrix interference bias [1].

Regulatory-Compliant Procurement Strategy

Forensic and research institutions operating under controlled substance licenses and seeking to establish bromazolam analytical capacity should evaluate bromazolam-d5 procurement as part of a dual-standard acquisition strategy. Bromazolam is internationally scheduled under the UN Convention on Psychotropic Substances (Schedule IV, effective December 2024) and is subject to national controls including China's Supplementary Catalogue (effective July 2024) [1]. While unlabeled bromazolam reference material requires full controlled substance import/export permitting, bromazolam-d5 may be procurable under less restrictive documentation requirements in certain jurisdictions due to its classification as a deuterated analytical standard [2]. Laboratories should verify jurisdiction-specific requirements, but the deuterated standard can enable earlier method development initiation while controlled substance licensing for unlabeled material is finalized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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